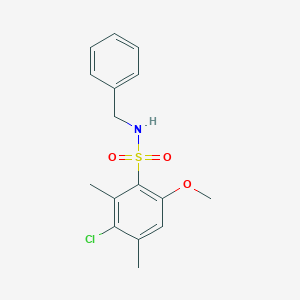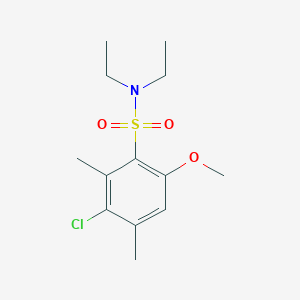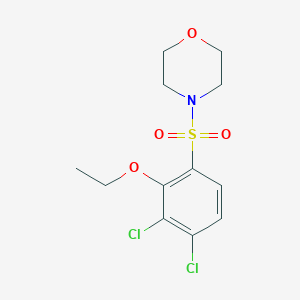
2-(1-Naphthyl)-2-oxoethyl phenoxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Naphthyl)-2-oxoethyl phenoxyacetate is a chemical compound that has been widely used in scientific research for its various applications. It is a white crystalline powder that is soluble in organic solvents such as methanol and ethanol. This compound is also known as NAE-PA, and its chemical formula is C20H16O4.
Mécanisme D'action
The mechanism of action of 2-(1-Naphthyl)-2-oxoethyl phenoxyacetate involves the hydrolysis of the ester bond by esterases or acetylcholinesterase. This reaction results in the release of the fluorescent 1-naphthol moiety, which can be detected using fluorescence microscopy.
Biochemical and Physiological Effects:
NAE-PA does not have any known biochemical or physiological effects on living organisms. It is a non-toxic compound that is generally considered safe for laboratory use.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(1-Naphthyl)-2-oxoethyl phenoxyacetate in laboratory experiments include its high sensitivity and selectivity for esterase activity. This compound is also easy to use and can be applied to a wide range of experimental systems. However, the limitations of NAE-PA include its limited stability in aqueous solutions and its potential interference with other fluorescent probes.
Orientations Futures
There are several future directions for the application of 2-(1-Naphthyl)-2-oxoethyl phenoxyacetate in scientific research. One potential area of research is the development of new biosensors that utilize NAE-PA as a substrate. Another direction is the investigation of the use of NAE-PA in the detection of other enzymes or biomolecules. Additionally, the modification of the chemical structure of NAE-PA may lead to the development of new fluorescent probes with improved properties.
Méthodes De Synthèse
The synthesis method of 2-(1-Naphthyl)-2-oxoethyl phenoxyacetate involves the reaction of 1-naphthaldehyde with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The resulting product is then treated with phenol and acetic anhydride to obtain the final product. This method is a simple and efficient way to synthesize NAE-PA.
Applications De Recherche Scientifique
2-(1-Naphthyl)-2-oxoethyl phenoxyacetate has various applications in scientific research. It is commonly used as a fluorescent probe to detect the activity of esterases in living cells. This compound can also be used as a substrate for the detection of acetylcholinesterase activity. Additionally, NAE-PA has been used in the development of biosensors for the detection of organophosphate pesticides.
Propriétés
Nom du produit |
2-(1-Naphthyl)-2-oxoethyl phenoxyacetate |
|---|---|
Formule moléculaire |
C20H16O4 |
Poids moléculaire |
320.3 g/mol |
Nom IUPAC |
(2-naphthalen-1-yl-2-oxoethyl) 2-phenoxyacetate |
InChI |
InChI=1S/C20H16O4/c21-19(18-12-6-8-15-7-4-5-11-17(15)18)13-24-20(22)14-23-16-9-2-1-3-10-16/h1-12H,13-14H2 |
Clé InChI |
ZYHYENYVCFEVED-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC(=O)OCC(=O)C2=CC=CC3=CC=CC=C32 |
SMILES canonique |
C1=CC=C(C=C1)OCC(=O)OCC(=O)C2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















